Enantiomeric Excess Attainable via Plant-Mediated Bioreduction: (S)-Enantiomer vs Racemate
The (S)-enantiomer of 1-(3,4-dimethylphenyl)ethanol can be prepared with enantiomeric excess (ee) exceeding 99% using sugar beet (Beta vulgaris) cell cultures as whole-cell biocatalysts, compared to 0% ee for the racemic mixture obtained via conventional chemical reduction with NaBH₄ or LiAlH₄ [1]. Among nine vegetable root systems evaluated, the (S)-enantiomer was obtained with ee ranging from 44.1% to 97.2%, with sugar beet roots delivering the highest stereoselectivity; transitioning to sugar beet cell cultures further increased ee to >99% while maintaining yields of 62.1%–88.2% [1]. This represents a quantifiable enantiopurity advantage of >99 percentage points over the racemate.
| Evidence Dimension | Enantiomeric excess (ee) of the (S)-enantiomer |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 100760-07-4): ee >99% (sugar beet cell cultures); ee up to 97.2% (vegetable roots) |
| Comparator Or Baseline | Racemic 1-(3,4-dimethylphenyl)ethanol (CAS 33967-19-0): ee = 0% (achiral chemical reduction with NaBH₄ or LiAlH₄) |
| Quantified Difference | >99 percentage point advantage in enantiomeric excess for the (S)-enantiomer over the racemate |
| Conditions | Bioreduction of 1-(3,4-dimethylphenyl)ethanone by plant roots (nine species) and sugar beet cell cultures (normal and transformed) in aqueous medium at room temperature, pH 7, 72 h incubation |
Why This Matters
For chiral pool synthesis and asymmetric transformations requiring a single enantiomer, the >99% ee specification eliminates the need for post-synthetic chiral resolution, reducing processing steps and improving atom economy.
- [1] Pavoković, D.; Buđa, R.; Andrašec, F.; Roje, M.; Bubalo, M. C.; Redovniković, I. R. Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Tetrahedron: Asymmetry 2017, 28 (5), 730–733. DOI: 10.1016/j.tetasy.2017.04.002. View Source
